REACTION_CXSMILES
|
N1CCC[C@H]1C(O)=O.[BH4-].[Na+].[N+:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20][C:21](=[O:25])[C:22]([OH:24])=[O:23])([O-:13])=[O:12]>O1CCCC1>[OH:25][CH:21]([CH2:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[N+:11]([O-:13])=[O:12])[C:22]([OH:24])=[O:23] |f:1.2|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
14.17 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CC(C(=O)O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at room temperature for six days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
STIRRING
|
Details
|
the resulting gum was stirred with 10% aqueous HCl (200 ml.) for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
FILTRATION
|
Details
|
A small amount of solid was filtered
|
Reaction Time |
6 d |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)CC1=C(C=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |